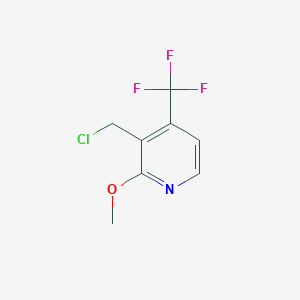

3-Chloromethyl-2-methoxy-4-(trifluoromethyl)pyridine

概要

説明

3-Chloromethyl-2-methoxy-4-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group attached to a pyridine ring. The compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications, particularly in the fields of agrochemicals and pharmaceuticals .

準備方法

Synthetic Routes and Reaction Conditions

One common method is the simultaneous vapor-phase chlorination/fluorination at high temperatures (above 300°C) using transition metal-based catalysts such as iron fluoride . This method allows for the efficient production of the compound in good yields.

Industrial Production Methods

In industrial settings, the production of 3-Chloromethyl-2-methoxy-4-(trifluoromethyl)pyridine often involves large-scale chemical reactions under controlled conditions. The use of advanced catalytic systems and optimized reaction parameters ensures high efficiency and purity of the final product. The compound is typically produced in specialized chemical plants equipped with the necessary safety and environmental controls.

化学反応の分析

Types of Reactions

3-Chloromethyl-2-methoxy-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Radical Reactions: The trifluoromethyl group can participate in radical reactions, which are important in the synthesis of various derivatives.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to the formation of different functionalized derivatives.

科学的研究の応用

Chemical Properties and Structure

The compound features a pyridine ring substituted with a methoxy group, a chloromethyl group, and a trifluoromethyl group. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, while the chloromethyl group serves as a reactive site for further transformations. The methoxy group contributes to the compound's overall stability and reactivity.

Pharmaceutical Applications

1.1 Drug Development

3-Chloromethyl-2-methoxy-4-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. The presence of fluorine atoms in drug molecules often correlates with improved pharmacokinetic properties, including increased metabolic stability and enhanced binding affinity to biological targets. Approximately 40% of pharmaceutical compounds contain fluorine, with about 20% incorporating trifluoromethyl groups .

1.2 Antiviral and Antitumor Agents

Several derivatives of trifluoromethylpyridine have been developed as antiviral and antitumor agents. For instance, fluazinam, a potent fungicide derived from this class of compounds, has shown significant efficacy against various pathogens . Moreover, numerous candidates containing the trifluoromethylpyridine moiety are currently undergoing clinical trials, indicating a robust pipeline for future drug approvals.

1.3 Case Study: Fluazinam

Fluazinam is synthesized using this compound as a key building block. This compound exhibits high fungicidal activity due to its unique molecular structure that interferes with respiratory biochemistry in fungi . The success of fluazinam highlights the potential of trifluoromethylpyridines in developing effective agrochemicals.

Agrochemical Applications

2.1 Crop Protection

The agrochemical industry has witnessed a growing demand for effective pesticides to protect crops from pests and diseases. Trifluoromethylpyridine derivatives have been integral to developing new herbicides and fungicides . The unique electronic properties imparted by the trifluoromethyl group enhance the biological activity of these compounds.

2.2 Herbicidal Activity

Research indicates that this compound exhibits high herbicidal activity against specific weed species, making it valuable for cereal crop protection . The compound's ability to selectively target weeds while minimizing harm to crops is a critical advantage in sustainable agriculture.

2.3 Case Study: 2-Methoxy-4-(trifluoromethyl)pyridine

This compound has been shown to have superior herbicidal efficacy compared to its non-fluorinated counterparts. Its synthesis involves straightforward reactions that can be scaled up for industrial applications, demonstrating its practicality as an agrochemical agent .

Synthetic Applications

3.1 Building Block for Complex Molecules

The versatility of this compound as a synthetic intermediate allows chemists to construct complex heterocyclic compounds efficiently. Its chloromethyl group can participate in nucleophilic substitution reactions, facilitating the introduction of various functional groups into target molecules .

3.2 Reaction Pathways

Common synthetic pathways involving this compound include:

作用機序

The mechanism of action of 3-Chloromethyl-2-methoxy-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The compound can modulate various biochemical pathways, leading to its observed effects in different applications .

類似化合物との比較

Similar Compounds

2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine: This compound is similar in structure but has a trifluoroethoxy group instead of a methoxy group.

2,3-Dichloro-5-(trifluoromethyl)pyridine: Another related compound used as an intermediate in the synthesis of crop-protection products.

Uniqueness

3-Chloromethyl-2-methoxy-4-(trifluoromethyl)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

生物活性

3-Chloromethyl-2-methoxy-4-(trifluoromethyl)pyridine is a compound of increasing interest in the fields of medicinal chemistry and agrochemicals due to its unique structural features and biological activities. The trifluoromethyl group, in particular, enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for various applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H7ClF3N. Its structure can be outlined as follows:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Chloromethyl Group : A chloromethyl substituent at the 3-position.

- Methoxy Group : A methoxy substituent at the 2-position.

- Trifluoromethyl Group : A trifluoromethyl substituent at the 4-position.

This combination of functional groups contributes to its unique reactivity and biological profile.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an agrochemical and pharmaceutical agent.

Antimicrobial Activity

Research has indicated that compounds with trifluoromethylpyridine moieties exhibit significant antimicrobial properties. For instance, derivatives of trifluoromethylpyridine have shown enhanced fungicidal activity compared to their non-fluorinated counterparts . The mechanism is believed to involve interference with microbial respiration pathways, which is critical for their survival.

Herbicidal Properties

The compound is also being investigated for its herbicidal potential. It belongs to a class of herbicides that inhibit acetolactate synthase (ALS), an enzyme essential for branched-chain amino acid biosynthesis in plants . This mode of action makes it effective against a wide range of weeds, making it a candidate for agricultural applications.

Case Studies

- Fungicidal Activity :

- Insecticidal Activity :

Structure-Activity Relationship (SAR)

The SAR studies have revealed that the presence of the trifluoromethyl group significantly enhances biological activity. For example, modifications in the position and nature of substituents on the pyridine ring can lead to substantial changes in potency against specific biological targets .

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that compounds similar to this compound exhibit favorable absorption and distribution characteristics, which are essential for effective therapeutic applications .

Comparative Analysis

The following table summarizes the biological activities of various derivatives of trifluoromethylpyridines:

| Compound Name | Antimicrobial Activity | Herbicidal Activity | Insecticidal Activity |

|---|---|---|---|

| This compound | Moderate | High | High |

| 2-Methoxy-4-(trifluoromethyl)pyridine | Low | Moderate | Moderate |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | High | High | Low |

特性

IUPAC Name |

3-(chloromethyl)-2-methoxy-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3NO/c1-14-7-5(4-9)6(2-3-13-7)8(10,11)12/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINUHXNVIZVMKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1CCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001211054 | |

| Record name | 3-(Chloromethyl)-2-methoxy-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001211054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227581-29-4 | |

| Record name | 3-(Chloromethyl)-2-methoxy-4-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227581-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-2-methoxy-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001211054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。